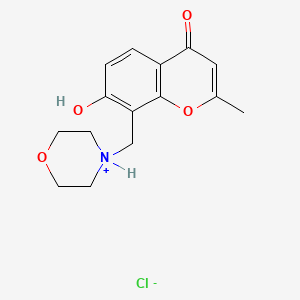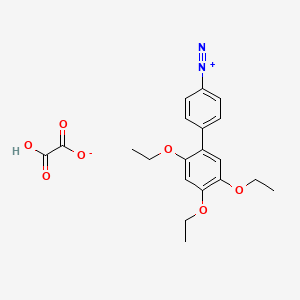
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium is a complex organic compound that combines the properties of both 2-hydroxy-2-oxoacetate and 4-(2,4,5-triethoxyphenyl)benzenediazonium. The compound is notable for its unique structure, which includes both a diazonium group and an oxoacetate group. This combination allows the compound to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-2-oxoacetate, which can be synthesized from oxalic acid by the loss of a single proton . The 4-(2,4,5-triethoxyphenyl)benzenediazonium component is usually prepared through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the careful handling of reagents and intermediates, as well as the use of advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium can undergo various types of chemical reactions, including:
Oxidation: The oxoacetate group can be oxidized to form corresponding carboxylates.
Reduction: The diazonium group can be reduced to form corresponding amines.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxoacetate group may yield carboxylates, while reduction of the diazonium group may yield amines .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The oxoacetate group can participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2-hydroxy-2-oxoacetate: Known for its amphoteric properties and ability to react as both an acid and a base.
4-(2,4,5-triethoxyphenyl)benzenediazonium: Known for its reactivity in diazotization reactions and use in the synthesis of azo compounds.
Uniqueness
The uniqueness of 2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium lies in its combination of both oxoacetate and diazonium groups, allowing it to participate in a wider range of chemical reactions and making it versatile for various applications .
Eigenschaften
CAS-Nummer |
68399-86-0 |
|---|---|
Molekularformel |
C20H22N2O7 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium |
InChI |
InChI=1S/C18H21N2O3.C2H2O4/c1-4-21-16-12-18(23-6-3)17(22-5-2)11-15(16)13-7-9-14(20-19)10-8-13;3-1(4)2(5)6/h7-12H,4-6H2,1-3H3;(H,3,4)(H,5,6)/q+1;/p-1 |
InChI-Schlüssel |
JEYUKMKTQIFKDO-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C2=CC=C(C=C2)[N+]#N)OCC)OCC.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


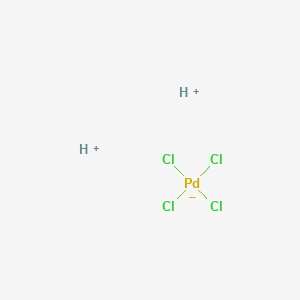
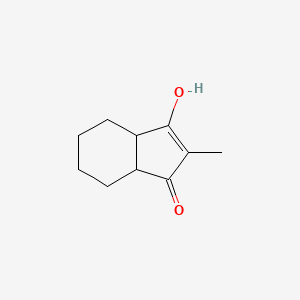
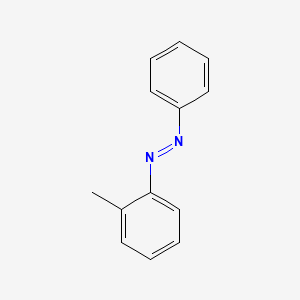

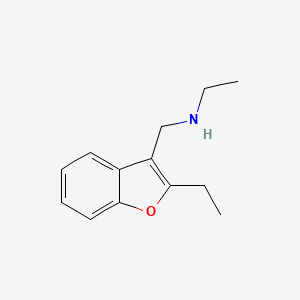
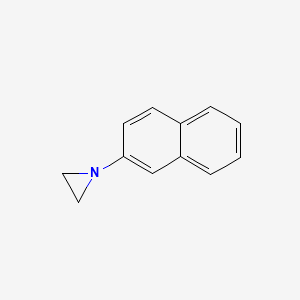
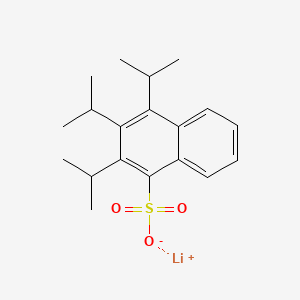
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
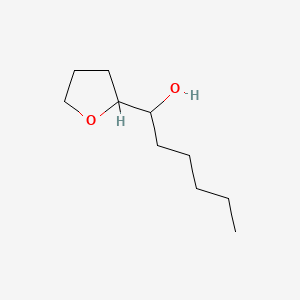


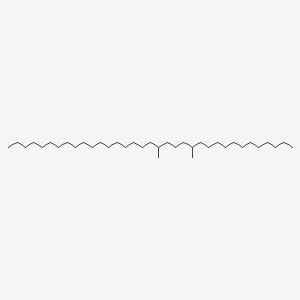
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
